2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is a synthetic amino acid derivative. This compound features a unique structure with a cyclohexyl ring substituted with a methyl group in the trans configuration, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and methylamine.
Formation of Intermediate: Cyclohexanone is reacted with methylamine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amino Acid Formation: The amine is further reacted with acrylonitrile to form the nitrile intermediate, which is subsequently hydrolyzed to yield the amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(trans-4-methylcyclohexyl)propanoic acid hydrochloride is unique due to its cyclohexyl ring structure, which imparts distinct steric and electronic properties compared to other amino acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
2-amino-3-(4-methylcyclohexyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h7-9H,2-6,11H2,1H3,(H,12,13);1H |
InChI Key |
LJNYJGVXOYTHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.